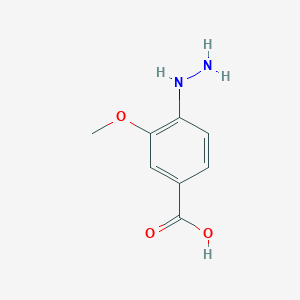

4-hydrazinyl-3-methoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinyl-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-4-5(8(11)12)2-3-6(7)10-9/h2-4,10H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJRCAYPLLRVPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydrazinyl 3 Methoxybenzoic Acid and Analogues

Established Synthetic Routes for Related Hydrazinyl Benzoic Acid Structures

The synthesis of hydrazinyl benzoic acids often involves multi-step sequences starting from readily available precursors. These methods are typically adaptable for the preparation of a variety of substituted analogues, including the target compound, 4-hydrazinyl-3-methoxybenzoic acid.

Condensation Reactions in the Formation of Hydrazinylbenzoic Acids

Condensation reactions are fundamental to the synthesis of many hydrazinyl derivatives. wikipedia.orgnih.gov These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. In the context of hydrazinylbenzoic acids, condensation is often employed to form hydrazones, which can be further transformed. For instance, the reaction of a carbonyl compound with a hydrazine (B178648) derivative leads to the formation of a hydrazone. This approach is widely used in the synthesis of various biologically active molecules. nih.gov

A general representation of a condensation reaction to form a hydrazone is the reaction of a hydrazine with an aldehyde or ketone. This type of reaction is a key step in the synthesis of numerous derivatives. nih.gov

Strategic Derivatization from Hydroxy- and Methoxybenzoic Acid Precursors

A common and logical starting point for the synthesis of this compound is the derivatization of a correspondingly substituted benzoic acid. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its amino-substituted analogue, 4-amino-3-methoxybenzoic acid, are key precursors.

A plausible synthetic pathway to this compound involves the diazotization of 4-amino-3-methoxybenzoic acid, followed by reduction of the resulting diazonium salt. This is a classic method for introducing a hydrazine group onto an aromatic ring. The initial amino compound can be synthesized from commercially available starting materials. chemicalbook.com

The general sequence can be outlined as follows:

Nitration: Introduction of a nitro group onto a suitable benzoic acid precursor.

Reduction: Conversion of the nitro group to an amino group.

Diazotization: Reaction of the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.comscirp.org

Reduction to Hydrazine: The diazonium salt is then reduced to the corresponding hydrazine, for example, using a reducing agent like tin(II) chloride.

This strategic derivatization allows for the regioselective introduction of the hydrazinyl moiety, guided by the directing effects of the existing substituents on the benzene (B151609) ring.

Elucidation of Reaction Mechanisms and Novel Synthetic Approaches

Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic methods and for the development of new, more efficient, and sustainable routes.

Mechanistic Investigations of Nucleophilic Attack and Subsequent Transformations

The formation of the hydrazinyl group on the aromatic ring often proceeds through a mechanism involving nucleophilic attack or a radical pathway. In the case of the Sandmeyer reaction, which is analogous to the synthesis of arylhydrazines from diazonium salts, the mechanism is believed to be a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orgbyjus.comnumberanalytics.com

The process can be summarized as follows:

Formation of Diazonium Salt: The primary aromatic amine reacts with nitrous acid to form a diazonium salt.

Single Electron Transfer (SET): A catalyst, typically a copper(I) salt, facilitates a single electron transfer to the diazonium salt. byjus.comnumberanalytics.com

Formation of Aryl Radical: The resulting diazo radical loses a molecule of nitrogen gas to form an aryl radical. byjus.comnumberanalytics.com

Reaction with Nucleophile: The aryl radical then reacts with a nucleophile to form the final product. In the synthesis of arylhydrazines, the diazonium salt is reduced, which can be mechanistically complex.

The investigation of these mechanisms is often supported by the detection of byproducts, such as biaryls, which are indicative of a radical process. wikipedia.org

Advancements in Green Chemistry for Hydrazinyl Carboxylic Acid Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods in chemistry. This has led to the exploration of "green" approaches for the synthesis of hydrazinyl carboxylic acids and their derivatives, focusing on reducing waste, energy consumption, and the use of hazardous substances. chu.edu.cn

One promising green chemistry approach is the use of microwave-assisted synthesis. ijprdjournal.comjaptronline.comneliti.comrasayanjournal.co.in Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods. ijprdjournal.comjaptronline.com For instance, the synthesis of acid hydrazides from the corresponding acids has been achieved in a single step under microwave irradiation, offering a more efficient and greener alternative to traditional two-step procedures. japtronline.comneliti.com

Furthermore, the use of environmentally benign solvents, such as water or glycerol-water systems, and the development of catalyst-free or metal-free reaction conditions are key areas of research in the green synthesis of arylhydrazines and related compounds. nih.govnih.gov The development of such methods for the synthesis of this compound would represent a significant advancement, aligning with the principles of sustainable chemistry. nih.govchu.edu.cn

Spectroscopic Characterization Techniques for 4 Hydrazinyl 3 Methoxybenzoic Acid and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. For 4-hydrazinyl-3-methoxybenzoic acid, the key functional groups are the carboxylic acid (-COOH), the hydrazinyl (-NHNH2), the methoxy (B1213986) (-OCH3), and the substituted benzene (B151609) ring.

Based on data from analogous compounds like 4-hydrazinylbenzoic acid and 4-hydroxybenzohydrazide, the expected FT-IR absorption bands for this compound are as follows:

O-H Stretch (Carboxylic Acid): A very broad absorption is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

N-H Stretch (Hydrazinyl): Two distinct sharp to medium bands are expected in the 3400-3200 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the terminal -NH2 group of the hydrazinyl moiety.

C-H Stretch (Aromatic and Methoxy): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The aliphatic C-H stretching of the methoxy group is expected to show sharp bands in the 2950-2850 cm⁻¹ region.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1680 cm⁻¹ for the carbonyl group of the carboxylic acid. The exact position can be influenced by hydrogen bonding.

N-H Bend (Hydrazinyl): The scissoring vibration of the -NH2 group is predicted to occur in the 1650-1580 cm⁻¹ region.

C=C Stretch (Aromatic): The benzene ring will exhibit several characteristic stretching vibrations, typically appearing as medium to strong bands in the 1600-1450 cm⁻¹ range.

C-O Stretch (Carboxylic Acid and Methoxy): The C-O stretching of the carboxylic acid is coupled with O-H bending and appears as a medium band around 1300-1200 cm⁻¹. The aryl ether C-O stretching from the methoxy group will likely produce a strong, characteristic band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene ring are expected in the 900-675 cm⁻¹ region, and their positions can help confirm the substitution pattern.

Table 1: Predicted FT-IR Peaks for this compound This table is predictive and based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Hydrazinyl (-NH₂) | 3400 - 3200 | Medium, Sharp (Doublet) |

| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak to Medium |

| C-H Stretch | Methoxy (-OCH₃) | 2950 - 2850 | Medium, Sharp |

| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1680 | Strong, Sharp |

| N-H Bend | Hydrazinyl (-NH₂) | 1650 - 1580 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Aryl Ether (Methoxy) | 1275 - 1200 | Strong |

Raman spectroscopy is complementary to FT-IR. It involves scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be especially useful for observing:

Symmetric Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, often weak or absent in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹.

C=C and C-C Stretching: Aromatic C=C stretching bands are prominent in the 1620-1570 cm⁻¹ region.

Non-polar bonds: While the N-H and O-H bonds are polar, the C-C framework of the benzene ring and potentially the N-N bond of the hydrazinyl group would be more Raman active.

Spectra of related compounds like 4-hydrazinylbenzoic acid and 4-methoxybenzhydrazide (B1204538) show characteristic Raman signals that help predict the spectrum of the target molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Analysis

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the exchangeable protons of the hydrazinyl and carboxylic acid groups.

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would feature:

Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift, typically >12 ppm, due to its acidic nature. This peak disappears upon addition of D₂O.

Hydrazinyl Protons (-NHNH₂): The protons on the nitrogen atoms would appear as two separate signals. The -NH- proton would likely be a broad singlet, while the terminal -NH₂ protons would also give a broad singlet. Their chemical shifts are highly dependent on solvent and concentration but can be expected in the 4-9 ppm range. These peaks also disappear with D₂O.

Aromatic Protons (Ar-H): The benzene ring has three protons. Their chemical shifts and splitting patterns are dictated by the electronic effects of the three substituents. The proton at C-2 (between the carboxyl and methoxy groups) would likely be a doublet. The proton at C-6 (adjacent to the hydrazinyl group) would be a doublet, and the proton at C-5 would be a doublet of doublets. They are expected in the 6.5-7.5 ppm range.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around 3.8-3.9 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on substituent effects and data from analogous compounds. Shifts are referenced to TMS (δ = 0 ppm) and predicted for DMSO-d₆ solvent.

| Proton Type | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 12 | Broad Singlet | 1H |

| Ar-H (e.g., H-2, H-5, H-6) | 6.5 - 7.5 | Multiplets (Doublets, dd) | 3H |

| -NHNH₂ | 4.0 - 9.0 | Broad Singlets | 3H |

| -OCH₃ | ~3.8 | Singlet | 3H |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.

The predicted ¹³C NMR spectrum for this compound would contain eight distinct signals:

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing far downfield, typically in the range of 165-175 ppm.

Aromatic Carbons (Ar-C): Six signals are expected for the six carbons of the benzene ring.

The carbons attached to the oxygen (-C-O) and nitrogen (-C-N) atoms (C-3 and C-4) will be significantly downfield (e.g., 140-155 ppm).

The carbon attached to the carboxylic acid group (C-1) will also be downfield but less so than the heteroatom-bound carbons (e.g., 120-130 ppm).

The remaining three carbons (C-2, C-5, C-6) will appear in the typical aromatic region of 110-130 ppm.

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected in the aliphatic region, typically around 55-60 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds like vanillic acid and methoxybenzoic acids.

| Carbon Type | Approx. Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | 167 |

| C-O (Aromatic, C-3) | 148 |

| C-N (Aromatic, C-4) | 145 |

| C-COOH (Aromatic, C-1) | 125 |

| C-H (Aromatic, C-2, C-5, C-6) | 112 - 122 |

| -OCH₃ (Methoxy) | 56 |

While not applicable to this compound itself, ³¹P NMR spectroscopy is an indispensable tool for characterizing its phosphorus-containing derivatives. Should the hydrazinyl group be derivatized to form an organophosphorus compound, such as a phosphinohydrazide or a hydrazinylphosphonate, ³¹P NMR would be employed.

This technique provides a signal for each unique phosphorus-31 nucleus, with the chemical shift being highly sensitive to the oxidation state, coordination number, and electronic environment of the phosphorus atom. For instance, a hypothetical reaction with a chlorophosphine (R₂PCl) could yield a derivative whose ³¹P NMR spectrum would confirm the formation of the P-N bond and provide characteristic chemical shifts that elucidate the structure of the new molecule. However, specific literature detailing such derivatization and subsequent ³¹P NMR analysis for this particular compound is not readily found.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound and its derivatives. Through ionization and subsequent analysis of fragment ions, it offers a detailed molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which is crucial for determining the elemental composition of a compound. For this compound (C₈H₁₀N₂O₃), HRMS can confirm its molecular formula by providing a mass measurement with a high degree of precision, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental formulas.

Techniques like nano liquid chromatography coupled to high-resolution tandem mass spectrometry (nanoLC-HRMS/MS) are powerful tools for identifying metabolites of related compounds, demonstrating the capability of HRMS to detect and identify even trace amounts of substances in complex mixtures. nih.gov The accurate mass data obtained from HRMS is fundamental in confirming the identity of newly synthesized derivatives and in metabolic studies. ijpsm.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing derivatives of this compound, such as hydrazones formed by its reaction with aldehydes and ketones. unesp.brnih.gov

The LC component separates the different compounds in a mixture, which are then introduced into the mass spectrometer for ionization and analysis. Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process provides detailed structural information and characteristic fragmentation patterns that can be used for identification. For instance, studies on 4-hydrazinobenzoic acid (HBA) derivatives show that they can be effectively analyzed by LC-MS to confirm the identity of each compound. unesp.brnih.gov The fragmentation patterns are key to elucidating the structure of the original molecule. unesp.br

Below is a table illustrating the kind of fragmentation data that can be obtained for aldehyde derivatives of a related compound, 4-hydrazinobenzoic acid (HBA). unesp.br

Table 1: Representative Mass Spectrometry Fragmentation Data for Aldehyde-HBA Derivatives

| Aldehyde Derivative | Parent Ion (m/z) | Major Fragment Ions (m/z) |

|---|---|---|

| Formaldehyde-HBA | 164 | 147, 119, 91, 65 |

| Acetaldehyde-HBA | 178 | 161, 133, 119, 91, 65 |

| Propanal-HBA | 192 | 175, 147, 119, 91, 65 |

| Butanal-HBA | 206 | 189, 161, 119, 91, 65 |

This data is based on derivatives of 4-hydrazinobenzoic acid and is illustrative of the patterns that would be expected for derivatives of this compound. unesp.br

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption and emission of electromagnetic radiation corresponding to electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) provides information about the electronic structure.

For derivatives of this compound, such as hydrazones, UV-Vis spectra are characterized by absorption bands that are influenced by the specific substituents on the aromatic ring and the hydrazone moiety. For example, studies on Schiff bases derived from the related 4-hydroxy-3-methoxybenzaldehyde show distinct λmax values depending on the aromatic amine used in the synthesis. researchgate.net Similarly, research on 4-hydrazinobenzoic acid derivatives reveals that their methanolic solutions exhibit strong absorbance due to electronic transitions. acs.org The position of these absorption bands is sensitive to the electronic effects of substituent groups. acs.org

The following table presents UV-Vis spectral data for several Schiff base derivatives of 4-hydroxy-3-methoxybenzaldehyde, illustrating how molecular structure influences the electronic absorption maxima.

Table 2: UV-Vis Absorption Maxima for 4-Hydroxy-3-methoxybenzaldehyde Derivatives

| Compound Name | Structure | λmax (nm) |

|---|---|---|

| (E)-4-(4-hydroxy-3-methoxybenzylideneamino)benzoic acid | Schiff base of 4-aminobenzoic acid | 286 |

| (E)-4-(4-hydroxy-3-methoxybenzylideneamino)phenol | Schiff base of 4-aminophenol | 336 |

This data is for derivatives of 4-hydroxy-3-methoxybenzaldehyde and serves to illustrate the application of UV-Vis spectroscopy. researchgate.net

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis

Single Crystal X-ray Diffraction (SCXRD) provides definitive information on bond lengths, bond angles, and torsion angles, allowing for the complete elucidation of the molecular structure and conformation in the solid state. To perform SCXRD, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of atoms within it.

This technique has been successfully applied to determine the structures of various hydrazone derivatives and their metal complexes. mdpi.com For instance, the crystal structure of a Ni(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide was solved using SCXRD, revealing the coordination geometry around the metal center and the conformation of the ligand. mdpi.com The analysis provides precise data on the crystal system, space group, and unit cell dimensions, which are unique for each crystalline compound. For derivatives of this compound that can be crystallized, SCXRD would offer unambiguous proof of their absolute structure and reveal details about intermolecular interactions, such as hydrogen bonding, which govern their packing in the solid state. mdpi.com

The table below shows examples of crystallographic data obtained for related types of compounds, which is the kind of information SCXRD provides.

Table 3: Illustrative Crystallographic Data from SCXRD Analysis

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| [Cu(CHpz₃)(PPh₃)][BF₄] | Monoclinic | P2₁/c | mdpi.com |

This table provides examples of data obtained from SCXRD studies on related complex structures to illustrate the outputs of the technique.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental non-destructive technique used for the characterization of crystalline solids. In the analysis of this compound and its derivatives, PXRD is instrumental for identifying the crystalline phase and providing a unique "fingerprint" of the solid-state structure. units.it Because the majority of pharmaceutical substances are isolated as microcrystalline powders, PXRD offers the most straightforward and rapid method to obtain essential information about the crystal structure. units.it

The technique works by directing X-rays onto a powdered sample and measuring the scattering intensity as a function of the outgoing angle. The resulting diffraction pattern is characteristic of the specific crystalline lattice arrangement of the compound. This allows researchers to:

Confirm Crystalline Identity: The PXRD pattern of a newly synthesized batch can be compared to a reference pattern to confirm its identity and purity. It is highly unlikely for two different compounds to produce identical powder patterns. units.it

Identify Polymorphs: Polymorphs are different crystalline forms of the same compound. They can have distinct physical properties, and PXRD is a primary tool for their identification and differentiation.

Assess Crystallinity: The presence of sharp peaks in the diffraction pattern indicates a highly crystalline material, whereas broad, diffuse halos suggest an amorphous or poorly crystalline nature.

Determine Unit Cell Parameters: While single-crystal X-ray diffraction provides a complete structure solution, advanced analysis of high-quality PXRD data can be used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal). researchgate.net

For derivatives of this compound, the analysis of PXRD data provides critical crystallographic information, as illustrated in the hypothetical data table below for a sample derivative.

Table 1: Illustrative Crystallographic Data from PXRD Analysis for a Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

Note: Data is illustrative and based on typical values for similar organic compounds. mdpi.com

Complementary Analytical Methods

Beyond primary structural elucidation, a suite of complementary analytical methods is employed to provide a comprehensive understanding of the physicochemical properties of this compound and its derivatives.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique that detects and characterizes species with unpaired electrons, such as free radicals or transition metal ions. hs-analysis.com For derivatives of this compound, ESR spectroscopy is particularly relevant for investigating their potential antioxidant activity and reaction mechanisms. nih.gov

Hydrazine (B178648) and hydrazone moieties, which are core structures in these derivatives, are known to participate in redox reactions and can act as free radical scavengers. nih.gov ESR spectroscopy can be used to:

Detect and Identify Free Radicals: By applying a magnetic field and microwave radiation, ESR can detect the presence of paramagnetic species. This is invaluable in studies of antioxidant capacity, where the compound's ability to scavenge stable free radicals (like DPPH) is monitored. hs-analysis.comnih.gov

Investigate Reaction Mechanisms: The technique can help elucidate reaction pathways by identifying transient radical intermediates that may be formed during synthesis, degradation, or biological interactions.

Study Magnetic Properties: In cases where derivatives are complexed with paramagnetic metal ions, ESR provides detailed information about the metal's coordination environment and electronic structure. aps.orgaps.org

The analysis of the ESR spectrum, including the g-factor and hyperfine splitting patterns, allows for the identification and characterization of the radical species involved. hs-analysis.com

Thermal Analysis (TG, DTG)

Thermal analysis techniques are used to measure changes in the physical properties of a substance as a function of temperature. abo.fi For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) are essential for determining thermal stability and decomposition profiles. eltra.com

In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a constant rate. libretexts.org The resulting TGA curve plots the percentage of weight loss against temperature. The DTG curve is the first derivative of the TGA curve, showing the rate of mass loss, which helps to precisely identify the temperatures at which decomposition events occur. tainstruments.com

A typical thermal analysis of a hydrazinyl-benzoic acid derivative reveals a multi-stage decomposition process:

Initial Weight Loss: An initial, often small, weight loss at lower temperatures (typically below 150°C) corresponds to the evaporation of residual solvent or adsorbed water. researchgate.net

Main Decomposition: At higher temperatures, significant weight loss occurs due to the thermal decomposition of the organic molecule itself. This may happen in one or more distinct steps, corresponding to the cleavage of specific functional groups (e.g., loss of the hydrazine group, decarboxylation). nih.gov

Final Residue: The analysis continues until a stable plateau is reached, indicating the formation of a final, often carbonaceous, residue.

Table 2: Representative Thermal Decomposition Stages for a this compound Derivative

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Event |

|---|---|---|---|

| Stage 1 | 50 - 150 | ~2-5% | Loss of adsorbed water/solvent |

| Stage 2 | 180 - 290 | ~40-50% | Primary decomposition of the molecule |

| Stage 3 | 290 - 500 | ~25-35% | Secondary decomposition and fragmentation |

Note: Data is representative and based on typical profiles for similar pharmaceutical compounds. researchgate.netnih.gov

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of newly synthesized compounds. It provides quantitative determination of the percentage composition of specific elements within a sample, most commonly carbon (C), hydrogen (H), and nitrogen (N). The primary purpose of this analysis is to verify the empirical formula of a compound by comparing the experimentally determined elemental percentages with the theoretically calculated values based on its proposed chemical structure. researchgate.net

For any new derivative of this compound, elemental analysis is a critical step to confirm that the synthesis was successful and that the product has the correct atomic composition. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and proposed formula.

Table 3: Example of Elemental Analysis Data for a Hypothetical Derivative C₁₅H₁₅N₃O₄

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 59.40 | 59.21 |

| Hydrogen (H) | 4.98 | 5.05 |

Note: Data is illustrative. The "Found" values are hypothetical examples that fall within acceptable experimental error. researchgate.net

Computational and Theoretical Investigations of 4 Hydrazinyl 3 Methoxybenzoic Acid

Density Functional Theory (DFT) Applications in Molecular Structure and Properties

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding applications in frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its hyperpolarizability, which is highly dependent on the molecular structure, charge distribution, and the presence of donor-acceptor groups that facilitate intramolecular charge transfer.

The prediction of NLO properties for a molecule like 4-hydrazinyl-3-methoxybenzoic acid is typically performed using quantum chemical calculations, often employing Density Functional Theory (DFT). These calculations can determine the first-order hyperpolarizability (β), a key indicator of a molecule's potential for second-harmonic generation. A high β value suggests a significant NLO response. For organic molecules, a large dipole moment and a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with high hyperpolarizability.

Although specific NLO data for this compound is not published, studies on similar aromatic carboxylic acids indicate that the interplay between donor and acceptor groups is key. The hydrazinyl (-NHNH2) and methoxy (B1213986) (-OCH3) groups act as electron donors, while the carboxylic acid (-COOH) group, along with the benzene (B151609) ring, acts as an electron acceptor system. This configuration is expected to facilitate charge transfer and could result in notable NLO properties.

Table 1: Predicted NLO Properties (Illustrative) This table illustrates the type of data obtained from DFT calculations for predicting NLO properties, based on common findings for similar organic molecules. Specific values for this compound require dedicated computational studies.

| Parameter | Description | Predicted Trend/Value |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | Expected to be significant due to asymmetric substitution. |

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A relatively small gap is anticipated, facilitating electron excitation. |

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response. | Potentially high, suggesting suitability for NLO applications. |

Thermodynamic Properties Calculations

Theoretical calculations of thermodynamic properties are vital for predicting the stability and reactivity of a compound under various conditions. Using DFT methods, it is possible to compute key parameters such as heat capacity (Cv), entropy (S), and enthalpy (H) from the vibrational frequencies calculated for the optimized molecular structure. These properties are essential for understanding the chemical behavior of the molecule during synthesis and in potential applications. researchgate.net

For instance, a study on various 4-hydrazinobenzoic acid derivatives utilized DFT calculations to understand their stability. nih.gov Similar calculations for this compound would provide valuable data on its thermal characteristics.

Table 2: Calculated Thermodynamic Properties at Standard Conditions (Illustrative) Based on typical values obtained for similar aromatic compounds via DFT calculations.

| Property | Symbol | Illustrative Value | Unit |

| Heat Capacity (constant volume) | Cv | ~ 45-55 | cal/mol·K |

| Entropy | S | ~ 100-115 | cal/mol·K |

| Zero-point vibrational energy | ZPVE | ~ 110-125 | kcal/mol |

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis is a computational method used to determine the partial atomic charges within a molecule. nih.gov This analysis provides critical information about the electronic structure, dipole moment, and chemical reactivity of the molecule. It helps identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The charge distribution is calculated from the molecular orbitals obtained through quantum chemical methods like DFT.

In this compound, the oxygen atoms of the carboxylic acid and methoxy groups are expected to carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atom of the carboxyl group would likely have a positive charge. The nitrogen atoms of the hydrazinyl group are also of interest, as their charge distribution influences their hydrogen-bonding capacity and reactivity. Studies on related hydrazinobenzoic acid derivatives confirm that the distribution of charges is heavily influenced by the substituents on the benzene ring. nih.gov

Table 3: Illustrative Mulliken Atomic Charges This table shows a hypothetical charge distribution for key atoms in this compound, based on trends observed in similar molecules. Negative values indicate electron-rich centers, while positive values indicate electron-poor centers.

| Atom | Position | Illustrative Charge (e) |

| O(1) | Carboxylic (C=O) | -0.45 |

| O(2) | Carboxylic (-OH) | -0.50 |

| C(carboxyl) | Carboxylic acid | +0.60 |

| N(1) | Hydrazinyl (-NH-) | -0.25 |

| N(2) | Hydrazinyl (-NH2) | -0.35 |

| O(3) | Methoxy (-OCH3) | -0.40 |

Advanced Molecular Modeling and Simulations

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and materials science for understanding intermolecular interactions. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction.

While no specific molecular docking studies featuring this compound as a ligand are currently published, research on other benzoic acid derivatives demonstrates the utility of this approach. nih.govnih.gov For example, various benzoic acid derivatives have been docked against the main protease of SARS-CoV-2 to evaluate their potential as inhibitors. nih.gov

A hypothetical docking study of this compound would involve selecting a relevant protein target. The molecule's functional groups—the carboxylic acid, hydrazinyl group, and methoxy group—would be key determinants of its binding mode, forming hydrogen bonds, and other interactions with the protein's active site residues. The results would reveal the binding energy and the specific amino acids involved in the interaction, providing a basis for designing more potent analogues.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. While molecular docking provides a static picture of the interaction, MD simulations reveal the stability of the ligand-receptor complex, conformational changes in the protein, and the role of solvent molecules.

An MD simulation of this compound, likely in complex with a target protein identified through docking, would track the movements of every atom over a set period (nanoseconds to microseconds). Key analyses from such a simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. This information is crucial for confirming the stability of predicted binding modes and understanding the allosteric effects a ligand might exert on a protein. nih.gov Studies on other ligand-protein complexes have shown that MD simulations are essential for validating docking results and gaining a deeper understanding of the interaction dynamics. nih.gov

Chemical Reactivity and Derivatization Strategies for 4 Hydrazinyl 3 Methoxybenzoic Acid

Formation of Schiff Bases (Hydrazones) via Condensation Reactions

The hydrazinyl group (-NHNH2) of 4-hydrazinyl-3-methoxybenzoic acid readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as hydrazones. orientjchem.orgresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of the imine (C=N) bond is a key characteristic of this reaction. nih.govrsc.org

The reaction is typically carried out by refluxing the hydrazide with the corresponding aldehyde or ketone in a suitable solvent such as ethanol (B145695), often with a catalytic amount of acid like glacial acetic acid. orientjchem.orgresearchgate.net The resulting hydrazones are often crystalline solids and can be purified by recrystallization. The structures of these synthesized hydrazones are commonly confirmed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. researchgate.net

For instance, the reaction of various benzohydrazides with 4-allyloxybenzaldehyde (B1266427) in ethanol at reflux for 3-5 hours yields the corresponding hydrazones. orientjchem.org Similarly, substituted aromatic hydrazides react with different aromatic aldehydes to form a variety of hydrazones. researchgate.net

Cyclization Reactions to Form Heterocyclic Systems

The hydrazinyl and carboxylic acid functionalities of this compound serve as key synthons for the construction of various heterocyclic ring systems.

Synthesis of Oxadiazole Derivatives

1,3,4-Oxadiazoles can be synthesized from hydrazide derivatives through several methods. A common approach involves the cyclodehydration of 1,2-diacylhydrazines, which can be formed from the reaction of a hydrazide with an acid chloride or carboxylic acid. nih.gov This cyclization is often achieved using dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov

Another method involves the oxidative cyclization of hydrazones. For example, the reaction of aroylhydrazones with reagents like iodine and yellow mercuric oxide can yield 2,5-diaryl-1,3,4-oxadiazoles. journalagent.com Alternatively, heating hydrazones with acetic anhydride (B1165640) can lead to the formation of 3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles. journalagent.com A more direct route involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which can then be cyclized to 2-amino-1,3,4-oxadiazoles using a coupling reagent like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). luxembourg-bio.com Microwave-assisted synthesis has also been employed for the preparation of N-acetyl 1,3,4-oxadiazole (B1194373) derivatives from Schiff bases and acetic anhydride, offering advantages such as shorter reaction times and higher yields. chemmethod.com

Formation of Triazole Derivatives

1,2,4-Triazole derivatives can be synthesized from this compound through various routes. One common method involves the reaction of the corresponding hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by treatment with hydrazine hydrate (B1144303). nih.govnepjol.info This sequence leads to the formation of a 4-amino-1,2,4-triazole-3-thione ring.

Another approach involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then be cyclized to a triazole derivative. For example, reacting a hydrazide with an isothiocyanate in methanol (B129727) can yield the thiosemicarbazide, which can then be cyclized under various conditions. researchgate.net Furthermore, 1,2,4-triazoles can be synthesized by reacting hydrazines with formamide, often under microwave irradiation, which provides a catalyst-free and efficient method. organic-chemistry.org

Quinazoline (B50416) Derivative Synthesis from Hydrazine Precursors

The hydrazinyl group can be a precursor for the synthesis of quinazoline derivatives, although this often involves multiple steps. One strategy involves the reaction of a hydrazine derivative with a suitable ortho-substituted benzene (B151609) ring. For example, 2-ethoxy-4-hydrazinoquinazoline can be synthesized by reacting 4-chloro-2-ethoxyquinazoline with hydrazine hydrate. nih.gov This hydrazinoquinazoline can then undergo further reactions, such as condensation with aldehydes or cyclization reactions, to form various quinazoline derivatives. nih.gov

Another general approach to quinazoline synthesis involves the reaction of anthranilic acid derivatives with various reagents. nih.gov For instance, 5-bromoanthranilic acid can be reacted with o-aminobenzoyl chloride and then with hydrazine hydrate to form a 3-amino-quinazolin-4(3H)-one derivative. researchgate.net While not a direct reaction of this compound, these methods highlight the utility of hydrazine moieties in constructing the quinazoline scaffold. Catalytic methods, often employing copper or iron catalysts, are also widely used for the synthesis of quinazolines from various starting materials, including those derived from hydrazines. nih.govorganic-chemistry.org

Amide and Ester Bond Formation with the Carboxylic Acid Moiety

The carboxylic acid group of this compound can readily undergo esterification and amidation reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid monohydrate, under reflux conditions. For example, 4-hydroxy-3-methoxybenzoic acid can be converted to its methyl ester by refluxing in dry methanol with a catalytic amount of p-toluenesulfonic acid. nih.gov

Amide bond formation can be accomplished by reacting the carboxylic acid with an amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid. Various coupling agents have been developed for this purpose. nih.govresearchgate.net Solvent-free methods using methoxysilanes as coupling agents have also been reported, offering an environmentally friendly alternative. nih.gov These reactions are fundamental in medicinal chemistry for the synthesis of a wide array of biologically active molecules.

Coordination Chemistry and Metal Chelation Properties

The presence of both the hydrazinyl and carboxylic acid groups, along with the methoxy (B1213986) group on the aromatic ring, endows this compound and its derivatives with significant potential for coordination with metal ions. The nitrogen atoms of the hydrazinyl group and the oxygen atoms of the carboxylic acid and methoxy groups can act as donor atoms, allowing the molecule to function as a ligand and form metal complexes.

Schiff bases derived from hydrazides are particularly well-known for their chelating abilities. The imine nitrogen and the carbonyl oxygen of the hydrazone moiety, along with other potential donor atoms from the aldehyde or ketone precursor and the benzoic acid ring, can coordinate to a metal center, forming stable chelate rings. The coordination behavior of these ligands with various transition metals has been a subject of interest. For example, triazole-based ligands derived from hydrazides have been used to synthesize coordination polymers with metals like cadmium, copper, and zinc. raco.cat The resulting metal complexes can exhibit interesting structural and electronic properties.

Supramolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, featuring both hydrogen bond donors (the carboxylic acid -OH and the hydrazinyl -NH and -NH2 groups) and acceptors (the carbonyl oxygen, the methoxy oxygen, and the nitrogen atoms of the hydrazinyl group), predisposes it to form extensive and intricate hydrogen bonding networks. These interactions are fundamental to its solid-state structure and its behavior in different chemical environments.

Intramolecular Hydrogen Bonding Effects on Conformation

For this compound, several potential intramolecular hydrogen bonds can be postulated. A key interaction could occur between a hydrogen atom of the hydrazinyl group and the oxygen atom of the adjacent methoxy group (N-H⋯O). Another possibility is a hydrogen bond between the carboxylic acid proton and the nitrogen atom of the hydrazinyl group (O-H⋯N). The relative strengths of these potential intramolecular hydrogen bonds will influence the rotational freedom around the C-C and C-N bonds, thereby stabilizing a particular conformer. Theoretical studies on ortho-substituted benzoic acids have shown that such intramolecular hydrogen bonds can be a primary cause of increased acidity in the gas phase and in solution. rsc.org

The presence and strength of these intramolecular interactions are crucial for pre-organizing the molecule for further intermolecular interactions and self-assembly.

Intermolecular Hydrogen Bonding in Self-Assembly

Intermolecular hydrogen bonds are the primary driving force for the self-assembly of this compound into well-defined supramolecular structures. Based on studies of similar compounds, several key hydrogen bonding motifs can be anticipated.

A ubiquitous feature of benzoic acids is the formation of head-to-head dimers through strong O-H⋯O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.netresearchgate.net This robust synthon is highly likely to be a dominant feature in the crystal structure of this compound.

Beyond the carboxylic acid dimer, the hydrazinyl group offers multiple sites for further intermolecular hydrogen bonding. The -NH and -NH2 protons can act as donors, while the nitrogen atoms can act as acceptors. This allows for the formation of extended chains or sheets. For instance, in the crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, extensive N-H⋯N and N-H⋯S hydrogen bonds create a complex three-dimensional network. rsc.org Similarly, studies on 2-hydroxy-3-methoxybenzoic acid monohydrate reveal the formation of helical chains through O-H⋯O hydrogen bonds involving water molecules. researchgate.netnih.gov

Table 1: Potential Intermolecular Hydrogen Bonding Interactions in this compound and Related Compounds

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif | Reference |

| Carboxylic Acid (-OH) | Carbonyl Oxygen (=O) | O-H⋯O | Dimer | researchgate.netresearchgate.net |

| Hydrazinyl (-NH) | Hydrazinyl (N) | N-H⋯N | Chain/Sheet | rsc.org |

| Hydrazinyl (-NH2) | Carbonyl Oxygen (=O) | N-H⋯O | Cross-linking between dimers | Inferred |

| Hydrazinyl (-NH2) | Methoxy Oxygen (-OCH3) | N-H⋯O | Inter-chain/sheet linking | Inferred |

| Carboxylic Acid (-OH) | Hydrazinyl (N) | O-H⋯N | Alternative to dimer formation | Inferred |

This table is based on likely interactions inferred from related structures, as direct crystallographic data for this compound is not available.

Chalcogen Bonds and Their Structural Influence

Chalcogen bonds are non-covalent interactions involving a Group 16 element (S, Se, Te) as an electrophilic center. While less common than hydrogen bonds, they can play a significant role in directing crystal packing and molecular recognition. The presence of a chalcogen atom is a prerequisite for this type of interaction.

In the context of this compound itself, there are no chalcogen atoms, and therefore, it cannot form chalcogen bonds. However, derivatization of this molecule to include selenium or tellurium could introduce this interaction. For instance, replacement of the hydrazinyl group with a selenocyanate (B1200272) (-SeCN) or a tellurocyanate (-TeCN) group would create a molecule with the potential for chalcogen bonding.

Studies on aromatic selenocyanates have shown that the selenium atom possesses two electrophilic regions, known as σ-holes, which can interact with nucleophiles. rsc.org These interactions, denoted as NC–Se⋯N or Ar–Se⋯N, can organize molecules into one-dimensional motifs. The strength of these interactions is influenced by the electronic nature of the aromatic ring. In co-crystals, extremely short chalcogen bonds can be observed, indicating their potential as strong directional forces in crystal engineering. rsc.org

The introduction of a chalcogen atom into the this compound scaffold could, therefore, provide an additional tool for controlling the self-assembly and solid-state architecture of its derivatives, potentially leading to materials with novel electronic or optical properties. The methoxy group, being electron-donating, could modulate the electrophilicity of the chalcogen center and thus the strength of the resulting chalcogen bonds.

Advanced Applications of 4 Hydrazinyl 3 Methoxybenzoic Acid and Its Derivatives

Applications in Coordination Chemistry

The hydrazinyl and carboxylate groups of 4-hydrazinyl-3-methoxybenzoic acid provide versatile donor sites for coordination with metal ions. Its derivatives, particularly hydrazones formed by the condensation of the hydrazinyl group with aldehydes or ketones, are widely employed as ligands in coordination chemistry. mtct.ac.in These ligands are of significant interest due to their straightforward synthesis, stability, and the diverse structural and electronic properties they can impart to metal complexes. jptcp.com

Ligand Design for Metal Complexation

Derivatives of this compound, most notably aroylhydrazones, are excellent chelating agents for a wide array of transition metal ions. jconsortium.com The hydrazone moiety (–C(O)NHN=CH–) offers multiple coordination modes. It can coordinate to a metal center in either its neutral keto form or its deprotonated enol form, which alters the electronic properties and stability of the resulting complex. researchgate.net The coordination can occur through the carbonyl/enolic oxygen and the azomethine nitrogen, forming stable five or six-membered chelate rings. researchgate.netmdpi.com

The denticity of these ligands can be readily tuned. While the hydrazone group itself can act as a bidentate ligand, the inclusion of the carboxylic acid group from the benzoic acid backbone allows for tridentate or even polydentate coordination. jptcp.comresearchgate.net For instance, a hydrazone derivative of this compound can coordinate to a metal ion through the azomethine nitrogen, the enolic oxygen, and one or both oxygen atoms of the carboxylate group. This versatility allows for the synthesis of metal complexes with varied geometries, such as octahedral or square-pyramidal, and tailored electronic and steric environments around the metal center. mtct.ac.inresearchgate.net The specific coordination behavior is influenced by the choice of the metal ion, the reaction conditions (like pH), and the nature of the substituents on the aldehyde or ketone precursor used to form the hydrazone. mdpi.com

Table 1: Coordination Modes of Hydrazone Derivatives

| Coordination Mode | Donor Atoms Involved | Resulting Complex Type |

| Neutral Bidentate | Carbonyl Oxygen, Azomethine Nitrogen | Simple chelate |

| Monobasic Bidentate | Enolic Oxygen, Azomethine Nitrogen | Chelate with deprotonation |

| Neutral Tridentate | Carbonyl Oxygen, Azomethine Nitrogen, Carboxylate Oxygen | Extended chelate |

| Monobasic Tridentate | Enolic Oxygen, Azomethine Nitrogen, Carboxylate Oxygen | Extended chelate with deprotonation |

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The bifunctional nature of this compound and its derivatives makes them ideal candidates for use as linkers in MOF synthesis. The carboxylate group can bridge metal centers to form the primary framework, while the hydrazinyl group, or more commonly a resulting hydrazone, can act as a secondary pillar or functional site within the pores.

Research has demonstrated the successful synthesis of mixed-linker MOFs that incorporate both carboxylate and hydrazone functionalities. tu-dresden.deresearchgate.net For example, zinc-based 3D MOFs have been constructed using dicarboxylic acids and a presynthesized aroylhydrazone. tu-dresden.de In these structures, layers formed by dicarboxylate-bridged zinc nodes are connected by hydrazone pillars. tu-dresden.de This approach allows for precise control over the dimensionality and porosity of the resulting framework. tu-dresden.de The hydrazone-functionalized pores can be tailored for specific applications, such as selective gas adsorption, by modifying the aldehyde or ketone used to form the hydrazone. tu-dresden.deresearchgate.net Zirconium-based MOFs, known for their stability, have also been surface-engineered with hydrazone groups for various applications. researchgate.net While not specifically using this compound, these studies establish a clear precedent for its potential use in creating functional MOFs.

Catalysis through Metal-Ligand Complexes

Transition metal complexes containing hydrazone ligands are increasingly recognized for their catalytic activity in a variety of organic transformations. researchgate.netnih.gov The electronic properties of the metal center, which are crucial for catalysis, can be fine-tuned by the hydrazone ligand. rsc.org The ability of the ligand to stabilize different oxidation states of the metal and to create a specific coordination environment is key to its catalytic function. nih.gov

Hydrazone complexes of metals like copper, nickel, cobalt, and palladium have been employed as catalysts in reactions such as oxidation, reduction, and cross-coupling. researchgate.netnih.gov For example, hydrazone-based covalent organic frameworks (COFs), which are structurally related to MOFs, have shown excellent performance as heterogeneous photocatalysts for redox reactions under visible light. rsc.org The extended π-conjugation in these frameworks facilitates efficient charge separation and migration, enhancing catalytic activity. rsc.org Given that derivatives of this compound can form stable, conjugated metal complexes, they are promising candidates for the development of new homogeneous and heterogeneous catalysts. mtct.ac.inrsc.org

Contributions to Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. The functional groups on this compound and its derivatives are perfectly suited for directing the formation of complex supramolecular architectures.

Building Blocks for Self-Assembly and Molecular Recognition

The hydrazide-hydrazone unit is a powerful motif for directing self-assembly. It contains both hydrogen bond donors (N-H) and acceptors (C=O, N), enabling the formation of robust and predictable hydrogen-bonding networks. nih.gov In the solid state, hydrazone derivatives of benzoic acids have been shown to self-assemble into complex 2D and 3D supramolecular layers. nih.gov The specific arrangement is dictated by a combination of hydrogen bonds and, in some cases, halogen-bonding or π-π stacking interactions. nih.gov

Furthermore, the hydrazone linkage can be integrated into receptors for molecular recognition, particularly for anions. nih.gov By incorporating a signaling unit, such as an anthracene (B1667546) group, and a binding site composed of the hydrazone's N-H groups, researchers have created sensors that can detect specific anions like acetate (B1210297) and fluoride (B91410) through changes in color or fluorescence. nih.gov The binding occurs through the formation of hydrogen bonds between the anion and the N-H protons of the hydrazone. nih.gov The modular nature of hydrazone synthesis allows for the rational design of receptors with high selectivity and sensitivity for various target molecules.

Supramolecular Polymer and Hydrogel Formation

The dynamic and reversible nature of the hydrazone bond has been widely exploited in the formation of supramolecular polymers and hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Those crosslinked by dynamic covalent bonds, such as hydrazone linkages, often exhibit unique properties like self-healing and injectability. acs.orgnih.gov

The formation of these hydrogels typically involves the reaction between a polymer functionalized with hydrazine (B178648) or hydrazide groups and another polymer functionalized with aldehyde groups. frontiersin.orgtue.nl For instance, hydrogels have been prepared by mixing aqueous solutions of oxidized polysaccharides (containing aldehyde groups) with multi-arm poly(ethylene glycol) (PEG) terminating in hydrazine groups. acs.orgnih.gov The gelation occurs within minutes at physiological temperature and pH through the formation of hydrazone crosslinks. acs.orgnih.gov These hydrogels are often responsive to stimuli like pH; the hydrazone bond is labile under acidic conditions, allowing for controlled release of encapsulated molecules. researchgate.netacs.org The self-healing property arises from the ability of the hydrazone bonds to break and reform, allowing the material to repair itself after damage. acs.orgresearchgate.net Derivatives of this compound could be incorporated into such systems to introduce additional functionality or to act as smaller, discrete gelators.

Materials Science Research and Development

The structural characteristics of this compound, particularly the presence of both a carboxylic acid and a hydrazinyl group, make it a molecule of interest for the design and synthesis of novel materials with tailored properties.

Organic Building Blocks for Functional Materials

In the field of materials science, "organic building blocks" are molecules that can be linked together to form larger, more complex structures such as polymers or metal-organic frameworks (MOFs). The suitability of a molecule as a building block is determined by its functional groups, which act as points of connection. This compound is a bifunctional molecule; the carboxylic acid group can readily react with metal ions or alcohols, while the hydrazinyl group can react with carbonyl compounds.

This dual reactivity allows it to act as a versatile linker in the construction of functional materials. For instance, benzoic acid and its derivatives are widely used as organic linkers in the synthesis of MOFs. nih.govnih.gov These crystalline materials consist of metal ions or clusters connected by organic ligands, creating porous structures with high surface areas. The specific properties of the MOF, such as pore size, stability, and functionality, are directly influenced by the structure of the organic linker. The incorporation of a linker like this compound could introduce new functionalities into the pores of a MOF, potentially for applications in catalysis, gas storage, or selective sensing. nih.gov

Furthermore, the hydrazide functional group is known to participate in "click reactions," a class of reactions that are rapid, efficient, and high-yielding. This makes polymers containing hydrazide moieties, such as poly(acryloyl hydrazide), versatile scaffolds for creating functional polymers through post-polymerization modification.

Incorporation into Polymer Systems (e.g., as Nucleating Agents)

The performance and properties of semi-crystalline polymers are significantly influenced by the crystallization process. Nucleating agents are additives that accelerate this process by providing sites for crystal growth to begin. This results in a more uniform and finer crystalline structure, which can enhance the mechanical and optical properties of the polymer.

Given these precedents, derivatives of this compound, particularly its metal salts, could potentially function as effective nucleating agents. The rigid aromatic core combined with the polar carboxylic and hydrazinyl groups could provide the necessary template for polymer chain organization during crystallization. The methoxy (B1213986) group could further influence its solubility and dispersion within the polymer matrix.

Exploration in Optoelectronic Materials

Materials with specific optical and electronic properties are essential for the development of optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors. The electronic behavior of organic molecules is dictated by their structure, including the presence of conjugated systems and electron-donating or electron-withdrawing groups.

Benzoic acid derivatives and hydrazide-containing compounds have been investigated for their potential in optoelectronics. sielc.com The luminescence properties of substituted benzils and benzoic acid itself have been studied, showing that substitutions on the aromatic ring can alter the electronic states and, consequently, the fluorescence or phosphorescence of the material. researchgate.netnih.gov For example, the introduction of different functional groups can shift the emission wavelength and affect the quantum yield. researchgate.net

The unique combination of a hydrazinyl group (electron-donating) and a carboxylic acid group (electron-withdrawing) on the same aromatic ring in this compound suggests the potential for interesting photophysical properties, such as intramolecular charge transfer, which is a key process in many optoelectronic materials. Benzoic acid hydrazides have been noted for their ability to form metal complexes and for their unique electronic and optical properties, making them candidates for applications in optoelectronics. sielc.comunesp.br

Analytical Chemistry Methodologies

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. The hydrazinyl group is a key functionality for this purpose, as it reacts selectively with aldehydes and ketones.

Derivatizing Agent in Chromatographic Analysis

A structurally similar compound, 4-hydrazinobenzoic acid (HBA), has been successfully employed as a derivatizing agent for the analysis of low-molecular-weight aldehydes in various samples, including food, beverages, and air. nih.govresearchgate.net The reaction between the hydrazinyl group of HBA and the carbonyl group of an aldehyde forms a stable hydrazone. nih.govnih.gov This new derivative often exhibits strong ultraviolet (UV) absorbance, making it readily detectable by common chromatographic detectors.

The advantages of using an HBA-type reagent include its stability, high solubility in various solvents, high selectivity towards carbonyls, and the simplicity of the derivatization procedure. researchgate.netnih.gov The resulting hydrazones from this compound would have slightly different properties (e.g., polarity and mass-to-charge ratio) due to the additional methoxy group, which could be advantageous for separating specific mixtures of aldehydes.

Development of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) Methods

Building on its utility as a derivatizing agent, methods utilizing High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have been developed for the separation and quantification of aldehydes after reaction with 4-hydrazinobenzoic acid (HBA). nih.govresearchgate.net

In HPLC analysis, the HBA-aldehyde derivatives are separated on a reverse-phase column and detected using a UV spectrophotometric detector. sielc.comnih.gov The specific conditions, such as the mobile phase composition and gradient, are optimized to achieve the best separation of the different aldehyde derivatives. Similarly, in CE, the charged derivatives are separated in a capillary based on their electrophoretic mobility under an applied electric field, often with detection by a diode array detector (DAD). nih.govresearchgate.net The combination of derivatization with these powerful separation techniques allows for the sensitive and selective determination of aldehydes in complex matrices. researchgate.net

Below are tables summarizing typical parameters for HPLC and CE methods developed for aldehyde analysis using 4-hydrazinobenzoic acid, which would serve as a starting point for methods involving this compound.

Table 1: HPLC Method Parameters for Aldehyde Analysis using 4-Hydrazinobenzoic Acid (HBA) Derivatization This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase (e.g., C18) | sielc.comnih.gov |

| Mobile Phase | Gradient of Acetonitrile and Phosphoric Acid Buffer (e.g., 20 mmol L⁻¹, pH 2.5) | nih.gov |

| Detection | UV Spectrophotometry | nih.gov |

| Mass Spectrometry (MS) Capillary Temperature | 325°C | nih.gov |

| MS Source Voltage | 5.0 kV | nih.gov |

Table 2: Capillary Electrophoresis Method Parameters for Aldehyde Analysis using 4-Hydrazinobenzoic Acid (HBA) Derivatization This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Condition | Reference |

|---|---|---|

| Electrolyte | Tetraborate Buffer (e.g., 40 mmol L⁻¹, pH 9.3) | researchgate.net |

| Capillary | Fused Silica | |

| Detection | Diode Array Detector (DAD) at ~290 nm | nih.govresearchgate.net |

| Separation Time | < 6 minutes | researchgate.net |

| Detection Limits (LODs) | < 0.5 mg L⁻¹ | nih.gov |

Future Research Trajectories

Emerging Synthetic Strategies and Reaction Pathways

The future synthesis of 4-hydrazinyl-3-methoxybenzoic acid and its derivatives is likely to be guided by the principles of green chemistry and the development of more efficient catalytic systems.

Synthetic Approaches:

Traditional synthesis of aryl hydrazines often involves the reduction of diazonium salts, a method that can be applied to produce this compound from 3-amino-4-methoxybenzoic acid. publish.csiro.augoogle.com However, future research will likely focus on more sustainable and efficient methods. This includes the exploration of greener synthetic routes, such as microwave-assisted synthesis, which has been shown to produce hydrazide derivatives in shorter reaction times and with higher yields compared to conventional heating methods. google.comresearchgate.net Another promising avenue is the use of flow chemistry, a technique that allows for the continuous and controlled synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.netchemistryjournal.netresearchgate.netchemicalbook.combldpharm.com The application of flow chemistry could lead to safer and more scalable production of this compound, which has been identified as an intermediate in the synthesis of pharmacologically active compounds. google.com

Reaction Pathways:

The reactivity of this compound is largely dictated by its three functional groups. The hydrazinyl group is a potent nucleophile and can readily react with aldehydes and ketones to form stable hydrazones. This reactivity is the basis for the development of a wide range of derivatives with potential applications in medicinal chemistry and materials science. nih.govnih.gov The carboxylic acid group, on the other hand, can undergo esterification or amidation, allowing for its conjugation to other molecules or its use as a monomer in polymerization reactions. researchgate.netmdpi.com Furthermore, the benzene (B151609) ring itself can be subject to further functionalization through techniques like catalytic C-H activation, which would enable the introduction of additional substituents to fine-tune the molecule's properties. labseeker.compublish.csiro.aumdpi.comresearchgate.netbldpharm.com

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural, electronic, and photophysical properties of this compound is crucial for its rational design and application. The integration of advanced spectroscopic and computational techniques will be instrumental in achieving this.

Spectroscopic Characterization:

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will continue to be essential for the routine characterization of this compound and its derivatives. niscpr.res.in Mass spectrometry, particularly techniques like HPLC-MS/MS, will be invaluable for the sensitive detection and quantification of hydrazine-containing compounds, especially in complex biological matrices. sigmaaldrich.comgoogle.comorientjchem.orgchemrxiv.org

Computational Modeling:

Density Functional Theory (DFT) calculations are a powerful tool for predicting the molecular structure, vibrational frequencies, and electronic properties of substituted benzoic acids. researchgate.netniscpr.res.inorientjchem.orgchemrxiv.orgjptcp.comsigmaaldrich.comnih.gov Such studies can provide insights into the effect of the methoxy (B1213986) and hydrazinyl substituents on the aromaticity and reactivity of the benzene ring. jptcp.comsigmaaldrich.com Furthermore, computational methods are increasingly used to predict the "drug-likeness" and pharmacokinetic properties of small molecules, which could guide the development of this compound-based therapeutic agents. nih.govchemicalbook.comchemicalbook.comontosight.ai

Broadening the Scope of Coordination and Supramolecular Applications

The presence of both a hydrazinyl and a carboxylic acid group makes this compound an excellent candidate for applications in coordination and supramolecular chemistry.

Coordination Chemistry:

The hydrazinyl group and the carboxylic acid can act as ligands, coordinating to metal ions to form stable metal complexes. chemistryjournal.netresearchgate.netjptcp.comtandfonline.comjptcp.com The resulting metal-organic frameworks (MOFs) or coordination polymers could exhibit interesting properties, such as porosity, catalysis, or magnetic behavior. The ability of hydrazone derivatives to form fluorescent metal complexes is particularly noteworthy, suggesting that this compound could be a precursor for novel chemosensors for the detection of specific metal ions. bldpharm.comchemicalbook.comnih.govtandfonline.com

Supramolecular Chemistry:

The carboxylic acid group can participate in hydrogen bonding, leading to the formation of well-defined supramolecular structures. The self-assembly of benzoic acid derivatives has been explored for applications such as the formation of gels for environmental remediation and the controlled release of guest molecules. nih.govmdpi.com The interplay between the hydrogen-bonding capabilities of the carboxylic acid and the coordination potential of the hydrazinyl group could lead to the development of complex and functional supramolecular architectures.

Interdisciplinary Research in Materials Science

The unique combination of functional groups in this compound opens up possibilities for its use in a variety of advanced materials.

Polymer Science:

The carboxylic acid functionality allows for the incorporation of this compound into polymers, either as a monomer or as a functional pendant group. researchgate.netmdpi.comacs.org This could lead to the development of functional polymers with tailored properties, such as improved thermal stability or the ability to chelate metal ions. For instance, functionalized benzoxazine (B1645224) monomers have been used to create polymers with low surface energy and improved thermal properties. rsc.org

Energy Materials:

Hydrazine (B178648) and its derivatives have been investigated as hydrogen storage materials. acs.org The high hydrogen content of the hydrazinyl group in this compound, combined with the stability of the aromatic ring, could make it a candidate for research into novel materials for chemical hydrogen storage.

Optical Materials:

The electronic properties of substituted benzoic acids, which can be tuned by the nature of the substituents, make them of interest for applications in nonlinear optics. researchgate.net DFT calculations can be employed to predict the hyperpolarizability of this compound and its derivatives, guiding the design of new materials with enhanced nonlinear optical responses.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-hydrazinyl-3-methoxybenzoic acid to maximize yield and purity?

- Methodological Answer : Synthesis optimization typically involves selecting appropriate hydrazine derivatives and methoxybenzoic acid precursors. Reaction conditions such as temperature (controlled between 50–80°C), solvent polarity (e.g., ethanol or DMF), and catalytic bases (e.g., pyridine or triethylamine) significantly influence yield. Post-synthesis purification via recrystallization or column chromatography is critical for purity. Comparative studies of substituent reactivity in similar benzoic acid derivatives suggest that electron-withdrawing groups on the aryl ring enhance hydrazine coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydrazinyl and methoxy substituents' positions. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) and hydrazine (-NH-NH₂). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, NMR data for analogous compounds (e.g., 3-methoxy-4-benzyloxybenzoic acid) show characteristic shifts for aromatic protons and methoxy groups .

Advanced Research Questions

Q. How does the hydrazinyl group influence the compound’s reactivity in nucleophilic substitution or coordination chemistry?

- Methodological Answer : The hydrazinyl moiety acts as a strong nucleophile, enabling Schiff base formation or metal coordination. Kinetic studies using UV-Vis spectroscopy and DFT calculations can track reaction pathways. For instance, hydrazine derivatives form stable complexes with transition metals (e.g., Cu²⁺ or Fe³⁺), which are analyzed via cyclic voltammetry or ESR spectroscopy. Comparative analysis with non-hydrazinyl analogs (e.g., 4-hydroxy-3-methoxybenzoic acid) highlights enhanced redox activity .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability issues. To address this:

- Use pharmacokinetic profiling (e.g., plasma protein binding assays) to assess absorption.

- Apply prodrug modifications to enhance membrane permeability.